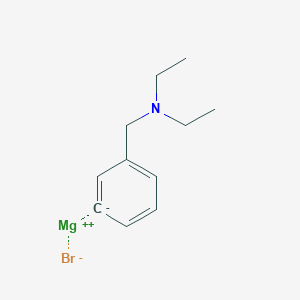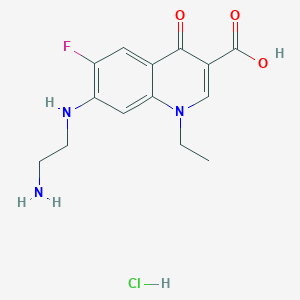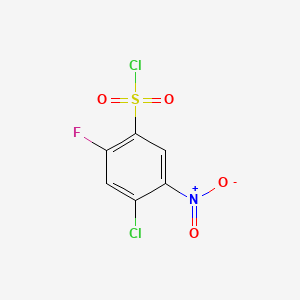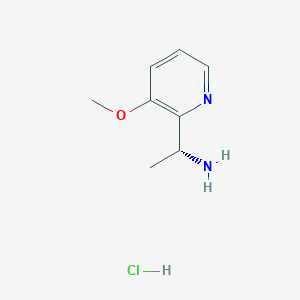![molecular formula C18H23N6O13P3S B13430852 [[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid” is a complex organic molecule that features multiple functional groups, including amino, methylamino, carbonyloxy, oxidanyl, phosphoryl, and sulfanyl groups. This compound is likely to have significant applications in various fields such as chemistry, biology, medicine, and industry due to its intricate structure and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the oxolan ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of the purine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the carbonyloxy and phosphoryl groups: These steps could involve esterification and phosphorylation reactions, respectively.
Final assembly: The final steps would involve coupling reactions to assemble the entire molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation and Reduction: Due to the presence of oxidanyl and phosphoryl groups.
Substitution Reactions: Particularly nucleophilic substitution due to the presence of amino and methylamino groups.
Hydrolysis: The ester and phosphoric acid ester bonds may be susceptible to hydrolysis.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Acids and Bases: For catalyzing hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while hydrolysis might yield simpler fragments of the molecule.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds:
Biology
Biological studies: The compound could be used in studies to understand its interaction with biological molecules such as proteins or nucleic acids.
Medicine
Drug development: Due to its complex structure, the compound might have potential as a pharmaceutical agent, either as a drug itself or as a precursor in drug synthesis.
Industry
Material science: The compound could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with nucleic acids: Potentially affecting gene expression or replication.
Modulating signaling pathways: Through interactions with key signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nucleotides and nucleosides: Due to the presence of the purine moiety.
Phosphorylated compounds: Due to the presence of multiple phosphoryl groups.
Complex organic molecules: With multiple functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential reactivity, which could lead to a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C18H23N6O13P3S |
|---|---|
Poids moléculaire |
656.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3S/c1-20-10-5-3-2-4-9(10)18(26)35-14-11(6-33-38(27,28)36-39(29,30)37-40(31,32)41)34-17(13(14)25)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,27,28)(H,29,30)(H2,19,21,22)(H2,31,32,41)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
MAHRZZRRCDZDJN-LSCFUAHRSA-N |
SMILES isomérique |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O |
SMILES canonique |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)

![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)



